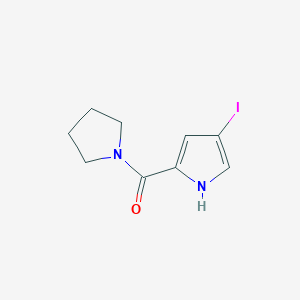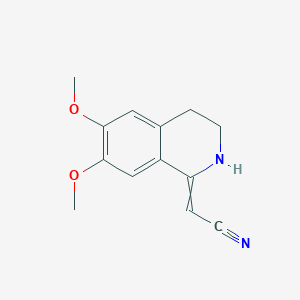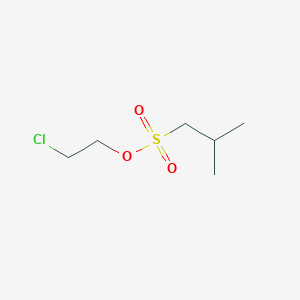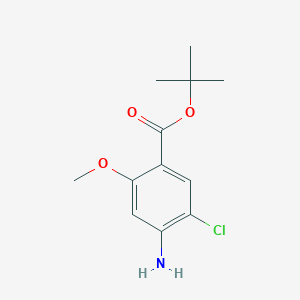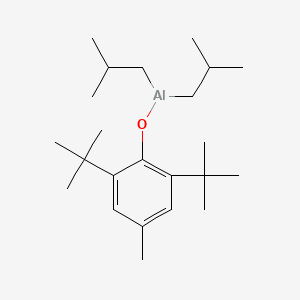
Diisobutylaluminum butylated oxytoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisobutylaluminum butylated oxytoluene is an organoaluminum compound with the molecular formula C31H49AlO2. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisobutylaluminum butylated oxytoluene typically involves the reaction of diisobutylaluminum hydride with 2,6-di-tert-butyl-4-methylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diisobutylaluminum butylated oxytoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The phenoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or peroxides, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of substituted organoaluminum compounds .
Scientific Research Applications
Diisobutylaluminum butylated oxytoluene has several scientific research applications:
Mechanism of Action
The mechanism by which Diisobutylaluminum butylated oxytoluene exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide): Similar in structure but with different alkyl groups.
Di-tert-butylaluminum phenoxide: Lacks the isobutyl groups, leading to different reactivity and applications.
Uniqueness
Diisobutylaluminum butylated oxytoluene is unique due to its specific combination of isobutyl and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C23H41AlO |
|---|---|
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(2,6-ditert-butyl-4-methylphenoxy)-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C15H24O.2C4H9.Al/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;2*1-4(2)3;/h8-9,16H,1-7H3;2*4H,1H2,2-3H3;/q;;;+1/p-1 |
InChI Key |
MIPAPDLHDVYRRT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O[Al](CC(C)C)CC(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


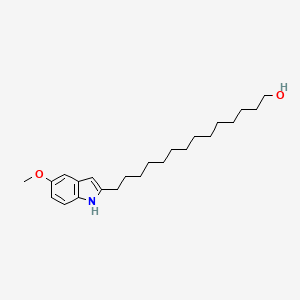
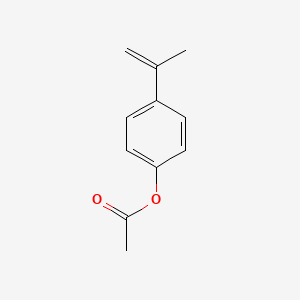
![5,7-Dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B8614498.png)
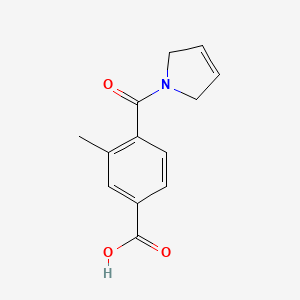
![N-[(1R)-1-(4-tert-Butoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B8614512.png)
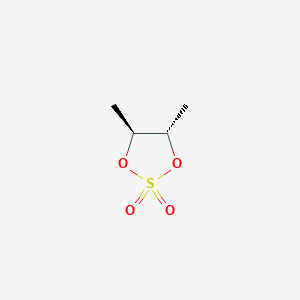
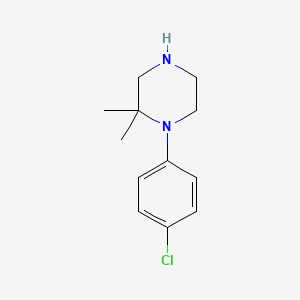
![5-[2,3-Dichloro-4-(2-methylidenebutanoyl)phenoxy]pentanoic acid](/img/structure/B8614529.png)
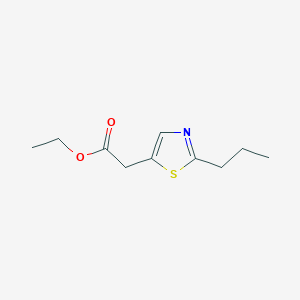
![1-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-N-methylmethanamine](/img/structure/B8614549.png)
